4-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride
Overview
Description
4-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride is a chemical compound with the molecular formula C15H21NO2·HCl. It is known for its unique structure, which includes a piperidine ring and benzaldehyde moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride typically involves the following steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of the piperidine derivative by reacting 3-methylpiperidine with ethylene oxide under controlled conditions.
Etherification: The piperidine derivative is then subjected to etherification with 4-hydroxybenzaldehyde in the presence of a suitable base, such as potassium carbonate, to form the desired compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: 4-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}benzoic acid.
Reduction: 4-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride involves its interaction with specific molecular targets. The piperidine ring and benzaldehyde moiety play crucial roles in its activity. The compound can interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-4-{2-(piperidin-1-yl)ethoxy}benzaldehyde
- 4-{2-[2-(2-methyl-1-piperidinyl)ethoxy]ethoxy}benzaldehyde
Uniqueness
4-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the benzaldehyde moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-[2-[2-(3-methylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-15-3-2-8-18(13-15)9-10-20-11-12-21-17-6-4-16(14-19)5-7-17;/h4-7,14-15H,2-3,8-13H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIMZIOAIUWJHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOCCOC2=CC=C(C=C2)C=O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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